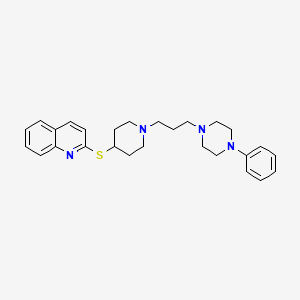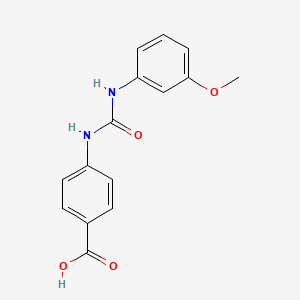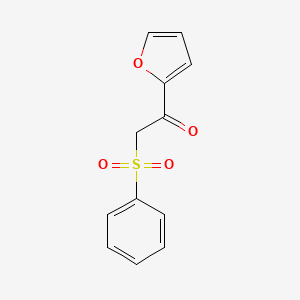![molecular formula C14H28O3Si B11947522 (5S)-5-({[Tri(propan-2-yl)silyl]oxy}methyl)oxolan-2-one CAS No. 189516-38-9](/img/structure/B11947522.png)
(5S)-5-({[Tri(propan-2-yl)silyl]oxy}methyl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-5-({[Tri(propan-2-yl)silyl]oxy}methyl)oxolan-2-one is a chemical compound that belongs to the class of oxolanes This compound is characterized by the presence of a silyl ether group and a lactone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-({[Tri(propan-2-yl)silyl]oxy}methyl)oxolan-2-one typically involves the reaction of a suitable oxolane precursor with tri(propan-2-yl)silyl chloride in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining consistent reaction conditions and scaling up the production.
Chemical Reactions Analysis
Types of Reactions
(5S)-5-({[Tri(propan-2-yl)silyl]oxy}methyl)oxolan-2-one can undergo various types of chemical reactions, including:
Oxidation: The silyl ether group can be oxidized to form silanols or siloxanes.
Reduction: The lactone ring can be reduced to form the corresponding diol.
Substitution: The silyl ether group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce diols.
Scientific Research Applications
(5S)-5-({[Tri(propan-2-yl)silyl]oxy}methyl)oxolan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving silyl ethers.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5S)-5-({[Tri(propan-2-yl)silyl]oxy}methyl)oxolan-2-one involves its interaction with specific molecular targets. The silyl ether group can undergo hydrolysis to release the active oxolane moiety, which can then participate in various biochemical pathways. The lactone ring can also interact with enzymes and other proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- (5S)-5-({[Tri(methyl)silyl]oxy}methyl)oxolan-2-one
- (5S)-5-({[Tri(ethyl)silyl]oxy}methyl)oxolan-2-one
- (5S)-5-({[Tri(butyl)silyl]oxy}methyl)oxolan-2-one
Uniqueness
(5S)-5-({[Tri(propan-2-yl)silyl]oxy}methyl)oxolan-2-one is unique due to the presence of the tri(propan-2-yl)silyl group, which imparts specific steric and electronic properties. This makes it distinct from other silyl ether derivatives and influences its reactivity and applications.
Properties
CAS No. |
189516-38-9 |
|---|---|
Molecular Formula |
C14H28O3Si |
Molecular Weight |
272.45 g/mol |
IUPAC Name |
(5S)-5-[tri(propan-2-yl)silyloxymethyl]oxolan-2-one |
InChI |
InChI=1S/C14H28O3Si/c1-10(2)18(11(3)4,12(5)6)16-9-13-7-8-14(15)17-13/h10-13H,7-9H2,1-6H3/t13-/m0/s1 |
InChI Key |
LJAJSNNKLUOKPV-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC[C@@H]1CCC(=O)O1 |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC1CCC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



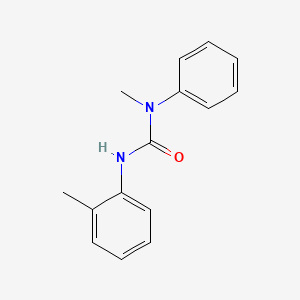
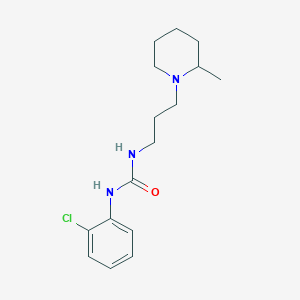

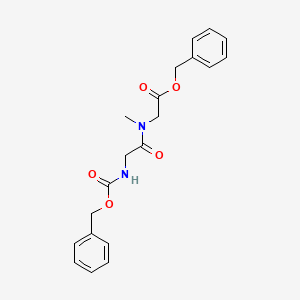
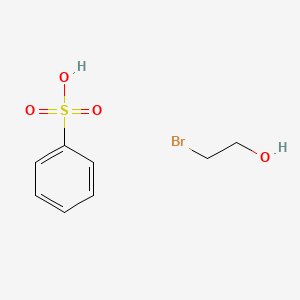
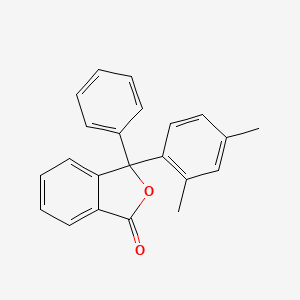



![{[(1E)-1-Propenylsulfonyl]methyl}benzene](/img/structure/B11947537.png)
